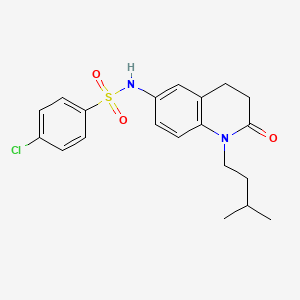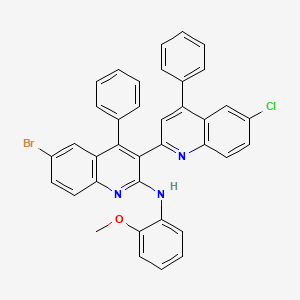
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine is a useful research compound. Its molecular formula is C37H25BrClN3O and its molecular weight is 642.98. The purity is usually 95%.
The exact mass of the compound 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research on similar quinoline derivatives has focused on their synthesis and potential cytotoxic activity against cancer cell lines. For example, Kadrić et al. (2014) described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, noting their in vitro cytotoxic activity against various cancer cell lines. The fluorescence properties of these compounds were also studied, hinting at their potential use in cancer research (Kadrić et al., 2014).
Antibacterial Activity
Several studies have explored the antibacterial properties of quinoline derivatives. For instance, Zhi (2010) investigated the antibacterial activity of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, highlighting its effectiveness against certain bacteria (Zhi, 2010).
Antimycobacterial Activity
Bai et al. (2012) synthesized a halogenated hydrocarbon amination reaction product similar to 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine, which showed anti-Mycobacterium phlei 1180 activity. This points to its potential use in treating certain bacterial infections (Bai et al., 2012).
Potential in Anticancer Therapy
Sirisoma et al. (2009) discussed the synthesis of 4-anilinoquinazolines, including a compound with structural similarities to the chemical . These compounds were identified as potent apoptosis inducers and showed promise as anticancer agents, with high blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis Methods and Structural Studies
Studies have also focused on developing synthesis methods for similar quinoline derivatives and examining their structural properties. Armengol et al. (2000) synthesized bromoquinolines and studied their crystal structure, providing insights into their molecular configuration (Armengol et al., 2000).
Photophysical and Biomolecular Binding Properties
Bonacorso et al. (2018) synthesized new quinoline derivatives and investigated their photophysical properties and biomolecular binding capabilities. This kind of research is crucial in understanding how these compounds interact at the molecular level, potentially aiding in drug design and other scientific applications (Bonacorso et al., 2018).
Propiedades
IUPAC Name |
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H25BrClN3O/c1-43-34-15-9-8-14-32(34)42-37-36(35(24-12-6-3-7-13-24)29-20-25(38)16-18-31(29)41-37)33-22-27(23-10-4-2-5-11-23)28-21-26(39)17-19-30(28)40-33/h2-22H,1H3,(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBFYYXXXASYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Cl)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H25BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2885048.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)


![N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2885059.png)
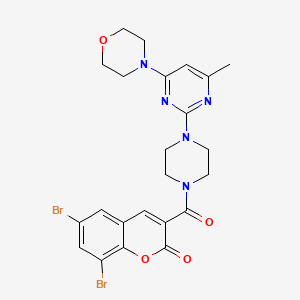
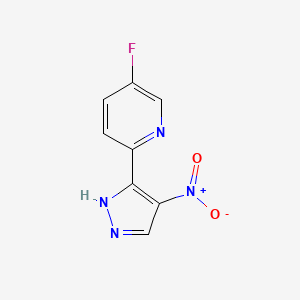

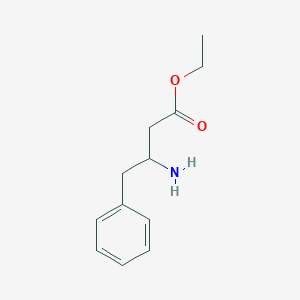

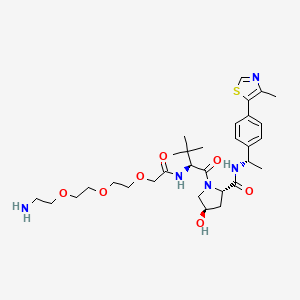
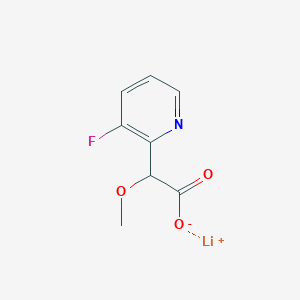
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)
